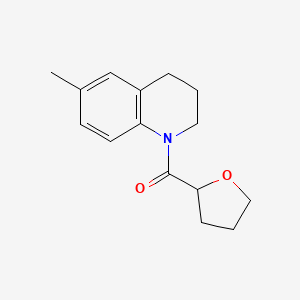
6-methyl-1-(tetrahydro-2-furanylcarbonyl)-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
6-methyl-1-(tetrahydro-2-furanylcarbonyl)-1,2,3,4-tetrahydroquinoline, also known as 6-Me-TQS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of tetrahydroquinolines, which are known to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 6-methyl-1-(tetrahydro-2-furanylcarbonyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, 6-methyl-1-(tetrahydro-2-furanylcarbonyl)-1,2,3,4-tetrahydroquinoline has been found to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
6-methyl-1-(tetrahydro-2-furanylcarbonyl)-1,2,3,4-tetrahydroquinoline has been found to exhibit various biochemical and physiological effects. Studies have shown that it can reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been reported to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Furthermore, 6-methyl-1-(tetrahydro-2-furanylcarbonyl)-1,2,3,4-tetrahydroquinoline has been found to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-methyl-1-(tetrahydro-2-furanylcarbonyl)-1,2,3,4-tetrahydroquinoline in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities, and its purity can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). However, one limitation of using 6-methyl-1-(tetrahydro-2-furanylcarbonyl)-1,2,3,4-tetrahydroquinoline is its relatively low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on 6-methyl-1-(tetrahydro-2-furanylcarbonyl)-1,2,3,4-tetrahydroquinoline. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of 6-methyl-1-(tetrahydro-2-furanylcarbonyl)-1,2,3,4-tetrahydroquinoline in the brain and to determine its efficacy in animal models of neurodegeneration. Another area of interest is the development of novel derivatives of 6-methyl-1-(tetrahydro-2-furanylcarbonyl)-1,2,3,4-tetrahydroquinoline with improved pharmacokinetic properties and efficacy. Additionally, further studies are needed to investigate the safety and toxicity of 6-methyl-1-(tetrahydro-2-furanylcarbonyl)-1,2,3,4-tetrahydroquinoline in vivo.
Applications De Recherche Scientifique
6-methyl-1-(tetrahydro-2-furanylcarbonyl)-1,2,3,4-tetrahydroquinoline has shown potential therapeutic applications in various fields of medicine. Studies have shown that this compound exhibits antitumor activity by inducing apoptosis in cancer cells. It has also been found to possess anti-inflammatory, analgesic, and anti-diabetic properties. Moreover, 6-methyl-1-(tetrahydro-2-furanylcarbonyl)-1,2,3,4-tetrahydroquinoline has been reported to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11-6-7-13-12(10-11)4-2-8-16(13)15(17)14-5-3-9-18-14/h6-7,10,14H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFQYRLOTILBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(tetrahydrofuran-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-nitro-2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B4179698.png)
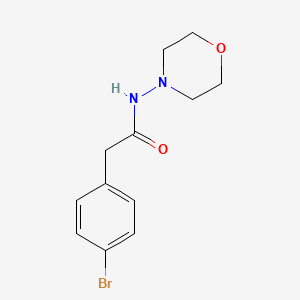
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B4179731.png)
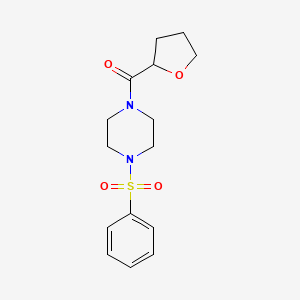
![2-(3-methyl-4-nitrophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4179743.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-(2-phenylethyl)thiourea](/img/structure/B4179748.png)
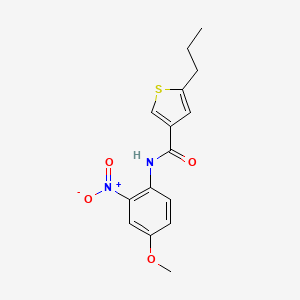
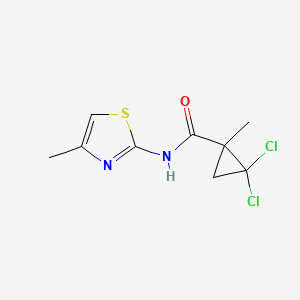
![2-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4179769.png)
![N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide](/img/structure/B4179772.png)
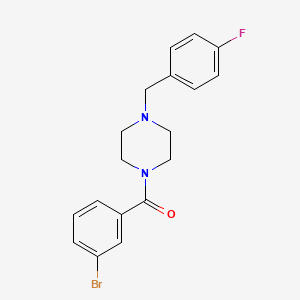
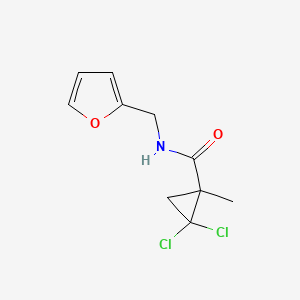
![methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4179789.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B4179791.png)